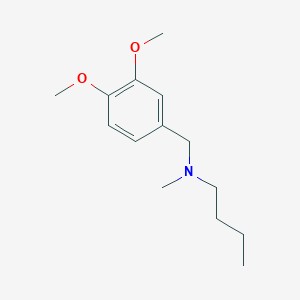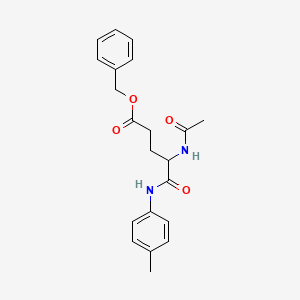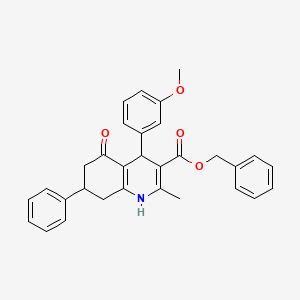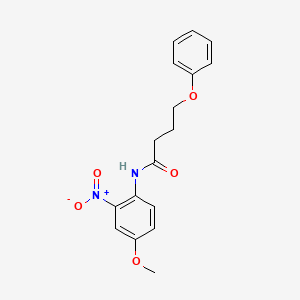
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine, also known as GBR 12909, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the level of dopamine in the brain by blocking its reuptake. GBR 12909 has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 works by blocking the reuptake of dopamine in the brain, which leads to an increase in the level of dopamine in the synaptic cleft. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement control. By increasing the level of dopamine, N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 can enhance the reward system and improve motor function.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has been shown to have a number of biochemical and physiological effects. It increases the level of dopamine in the brain, which can lead to increased motivation, improved mood, and enhanced cognitive function. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has also been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that play a role in mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has a number of advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool for studying the role of dopamine in the brain. However, its potential for abuse and addiction means that it must be used with caution. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 also has a short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909. One area of interest is its potential use in the treatment of cocaine addiction. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has been shown to reduce cocaine self-administration in animal models, and further research is needed to determine its potential as a treatment for cocaine addiction in humans. Another area of interest is its potential use in the treatment of depression. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has been shown to have antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for depression in humans. Finally, N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 could be used as a tool to study the role of dopamine in various neurological and psychiatric disorders, which could lead to the development of new treatments for these conditions.
Synthesemethoden
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine and butyraldehyde in the presence of a reducing agent to form the intermediate product. This intermediate is then treated with a strong acid to form the final product, N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has also been studied for its potential use as a tool in neuroscience research to study the role of dopamine in the brain.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-9-15(2)11-12-7-8-13(16-3)14(10-12)17-4/h7-8,10H,5-6,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIHVTAQFUBWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-N-methylbutan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)

![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)

![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)


![3-({[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4923603.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4923604.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(2,5-dichlorophenyl)hydrazone]](/img/structure/B4923607.png)
![3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4923610.png)